Iodofenphos

Description

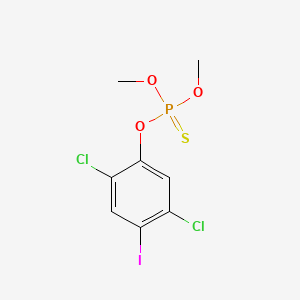

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichloro-4-iodophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2IO3PS/c1-12-15(16,13-2)14-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVLUOAHQIVABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC(=C(C=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2IO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040278 | |

| Record name | Iodenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid or white solid; mp = 72-73 or 75 deg C; [Merck Index] Solid; [SAX] Solid; [MSDSonline] | |

| Record name | Iodofenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

AT 20 °C: <2 MG/L WATER; 450 G/L ACETONE, TOLUENE; 810 G/L DICHLOROMETHANE; 30 G/L METHANOL, OCTAN-1-OL, AT 20 °C: BENZENE 61%; ISOPROPANOL 23%, HEXANE 3.3%, Soluble in acetone, xylene. Slightly soluble in alcohol, soluble in water | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.0 gm/cu cm @ 20 °C | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000082 [mmHg], 8.25X10-7 mm Hg at 20 °C | |

| Record name | Iodofenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, CRYSTALLINE POWDER, Pale yellow oil, solidifies to crystals | |

CAS No. |

18181-70-9 | |

| Record name | Iodofenphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodofenphos [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodofenphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOFENPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SME6G1846X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

72-73 °C | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Iodofenphos: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodofenphos is an organophosphate insecticide and acaricide known for its efficacy against a range of public health and agricultural pests. As an inhibitor of acetylcholinesterase, its mechanism of action is well-characterized, leading to neurotoxicity in target organisms. This technical guide provides an in-depth overview of the chemical structure, physicochemical and toxicological properties, environmental fate, and relevant experimental methodologies of this compound. All quantitative data are summarized in structured tables for ease of reference. Furthermore, this guide includes a diagrammatic representation of its primary signaling pathway and outlines key experimental workflows.

Chemical Structure and Identification

This compound, chemically known as O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate, is an organothiophosphate compound.[1][2] Its structure is characterized by a dichlorinated and iodinated phenyl group attached to a dimethyl phosphorothioate moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2,5-dichloro-4-iodophenoxy)-dimethoxy-sulfanylidene-λ⁵-phosphane[1] |

| CAS Number | 18181-70-9[1] |

| Molecular Formula | C₈H₈Cl₂IO₃PS[1] |

| Molecular Weight | 413.00 g/mol |

| SMILES | COP(=S)(OC)OC1=CC(=C(C=C1Cl)I)Cl |

| InChI | InChI=1S/C8H8Cl2IO3PS/c1-12-15(16,13-2)14-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 |

| Synonyms | Jodfenphos, Alfacron, Nuvanol N, C 9491 |

Physicochemical Properties

The physical and chemical characteristics of this compound influence its environmental behavior and biological availability. It is a white crystalline solid with a mild odor. Its low water solubility and high octanol-water partition coefficient indicate a potential for bioaccumulation.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 72-73 °C |

| Boiling Point | 30.1 °C |

| Water Solubility | <2 mg/L at 20 °C |

| Solubility in Organic Solvents (at 20 °C) | Acetone: 450 g/L, Toluene: 450 g/L, Dichloromethane: 810 g/L, Methanol: 30 g/L, Octan-1-ol: 30 g/L |

| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20 °C |

| Octanol-Water Partition Coefficient (log Kow) | 5.51 |

Toxicological Profile

The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Table 3: Acute Toxicity of this compound

| Species | Route of Administration | LD50 / LC50 |

| Rat | Oral | 2330 mg/kg |

| Mouse | Oral | 3000 mg/kg |

| Rat | Dermal | >2000 mg/kg |

| Rat | Inhalation (6 hours) | >246 mg/m³ |

Environmental Fate and Metabolism

This compound is subject to degradation in the environment through various pathways, including photolysis and microbial degradation. In soil and water, the primary degradation product is 2,5-dichloro-4-iodophenol, formed by the cleavage of the P-O-aryl linkage.

Under illuminated conditions, the half-life of this compound in rainwater is approximately 0.4 days, while in non-illuminated rainwater, it extends to 1.9 days. In soil, the half-life is about 70.5 days with illumination and 85.1 days in the dark.

Metabolism studies in rats have shown that over 80% of an administered dose is eliminated in the urine within 24 hours. Identified metabolites in rat urine include iodofenoxon, desmethyl iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid. In goats, 4-iodophenol has been detected as a urinary metabolite. When injected into tomato plants, the oxygen analog of this compound, iodofenoxon, has been detected in the leaves.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the targeted esterification of 2,5-dichloro-4-iodophenol sodium salt with O,O-dimethylthiophosphoryl chloride.

-

Reaction: The reaction is typically carried out in an organic solvent such as dichloromethane or benzene.

-

Conditions: The reaction mixture is maintained under controlled temperature and stirring.

-

Purification: Following the reaction, the product is purified through a series of steps including filtration, solvent extraction, and crystallization to yield this compound.

Analytical Methods for Determination

The determination of this compound residues in various matrices is commonly performed using gas chromatography (GC).

-

Sample Preparation: A common procedure for soil and water samples involves extraction with an organic solvent like acetone or acetonitrile, followed by a clean-up step using techniques such as solid-phase extraction (SPE) with silica gel or Florisil.

-

Gas Chromatography (GC): The extract is then analyzed by GC.

-

Detectors: A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) are often used for their sensitivity and selectivity towards phosphorus-containing compounds. Mass spectrometry (MS) can also be coupled with GC for definitive identification and quantification.

-

Columns: Capillary columns, such as those with a 5% phenyl polysiloxane phase, are suitable for separating this compound from other components in the sample.

-

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory potential of this compound on acetylcholinesterase can be assessed using an in vitro colorimetric assay based on the Ellman method.

-

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare solutions of AChE, the test compound (this compound) at various concentrations, the substrate (acetylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, pre-incubate the enzyme with the inhibitor (this compound) for a specific period.

-

Initiate the reaction by adding the substrate and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

Signaling Pathway and Experimental Workflow

The primary mode of action of this compound is the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

Caption: Inhibition of Acetylcholinesterase by this compound.

The following diagram illustrates a general workflow for the analysis of this compound residues in environmental samples.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Iodofenphos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodofenphos, an organothiophosphate insecticide, is synthesized through a multi-step process culminating in the esterification of a thiophosphoryl chloride with a substituted phenol. This guide provides a detailed overview of the manufacturing process, including the synthesis of key precursors, a comprehensive experimental protocol, and a summary of its physicochemical properties. Furthermore, it elucidates the mechanism of action of this compound as an acetylcholinesterase inhibitor through a detailed signaling pathway diagram. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of organophosphate compounds.

Introduction

This compound, with the chemical name O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate, is an organophosphate insecticide and acaricide.[1] It functions as a contact and stomach poison with a long-lasting effect. The primary mechanism of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[2] Understanding the synthesis and manufacturing process of this compound is crucial for its production, for the development of related compounds, and for assessing its environmental and toxicological impact.

Synthesis and Manufacturing Process

The synthesis of this compound is a two-stage process that involves the preparation of two key precursors, followed by their reaction to form the final product. The overall reaction scheme is depicted below:

Overall Reaction:

The two primary precursors are:

-

O,O-dimethylthiophosphoryl chloride ((CH₃O)₂P(S)Cl)

-

Sodium 2,5-dichloro-4-iodophenoxide (NaOC₆H₂Cl₂I) , derived from 2,5-dichloro-4-iodophenol.

The final step is an esterification reaction where these two precursors react to form this compound.

Synthesis of Precursors

O,O-dimethylthiophosphoryl chloride is a key intermediate in the production of many organophosphorus pesticides. A common method for its synthesis involves the reaction of phosphorus trichloride with anhydrous methanol, followed by sulfurization.[3]

Reaction Scheme:

-

PCl₃ + 3CH₃OH → P(OCH₃)₃ + 3HCl

-

P(OCH₃)₃ + PCl₃ → 3 (CH₃O)₂PCl

-

(CH₃O)₂PCl + S → (CH₃O)₂P(S)Cl

Experimental Protocol (General Procedure):

A detailed experimental protocol for the synthesis of O,O-dimethylthiophosphoryl chloride is outlined in various patents.[3][4] The general steps are as follows:

-

Formation of Trimethyl Phosphite: Phosphorus trichloride is reacted with anhydrous methanol in the presence of a solvent (e.g., benzene) and an acid scavenger (e.g., triethylamine) to produce trimethyl phosphite. The reaction is typically carried out at a controlled temperature.

-

Formation of Dimethyl Phosphorochloridite: The resulting trimethyl phosphite is then reacted with additional phosphorus trichloride to yield dimethyl phosphorochloridite. This reaction is generally performed at a temperature range of 20-100°C.

-

Sulfurization: Elemental sulfur is added to the dimethyl phosphorochloridite. The mixture is heated to induce the sulfurization reaction, which yields the final product, O,O-dimethylthiophosphoryl chloride.

-

Purification: The crude product is purified by distillation under reduced pressure.

The synthesis of 2,5-dichloro-4-iodophenol is a more complex procedure due to the specific substitution pattern required on the phenol ring. A plausible synthetic route involves the chlorination and subsequent iodination of a suitable phenol precursor.

Proposed Synthetic Pathway:

-

Chlorination of Phenol: Phenol can be chlorinated to produce 2,5-dichlorophenol. This can be achieved using various chlorinating agents, but selective synthesis of the 2,5-isomer can be challenging. One patented method involves the hydrolysis of 2,4,5-trichlorobenzenesulfonic acid.

-

Iodination of 2,5-dichlorophenol: The resulting 2,5-dichlorophenol is then iodinated to introduce the iodine atom at the 4-position. This can be achieved using an iodinating agent such as iodine monochloride or a mixture of iodine and an oxidizing agent.

Experimental Protocol (Proposed):

Detailed, publicly available protocols for the specific synthesis of 2,5-dichloro-4-iodophenol are scarce. The following is a proposed general procedure based on known chemical transformations of phenols:

-

Synthesis of 2,5-dichlorophenol: A method for preparing 2,5-dichlorophenol involves the hydrolysis of 2,5-dichloroaniline in the presence of an inorganic acid at high temperature and pressure. Alternatively, it can be prepared from 1,4-dichlorobenzene.

-

Iodination: The 2,5-dichlorophenol is dissolved in a suitable solvent (e.g., glacial acetic acid). An iodinating reagent, such as N-iodosuccinimide or iodine in the presence of an oxidizing agent (e.g., nitric acid), is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Final Synthesis of this compound

The final step in the manufacturing of this compound is the esterification of O,O-dimethylthiophosphoryl chloride with the sodium salt of 2,5-dichloro-4-iodophenol.

Reaction Scheme:

Experimental Protocol:

-

Preparation of Sodium 2,5-dichloro-4-iodophenoxide: 2,5-dichloro-4-iodophenol is dissolved in a suitable organic solvent (e.g., benzene or dichloromethane). An equimolar amount of a base, such as sodium hydroxide or sodium methoxide, is added to form the sodium salt in situ.

-

Esterification: O,O-dimethylthiophosphoryl chloride is added dropwise to the solution of the sodium phenoxide at a controlled temperature, typically with stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until completion. Once the reaction is complete, the mixture is filtered to remove the precipitated sodium chloride.

-

Purification: The filtrate is then subjected to a series of purification steps, which may include solvent extraction, washing with water and brine, and drying over an anhydrous salt. The final product, this compound, is obtained after removal of the solvent and can be further purified by crystallization.

Quantitative Data

The following table summarizes some of the key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Typical Solvent | Dichloromethane, Benzene | |

| Reaction Type | Esterification | |

| Physicochemical Properties | ||

| Molecular Formula | C₈H₈Cl₂IO₃PS | |

| Molecular Weight | 413.00 g/mol | |

| Melting Point | 72-73 °C | PubChem |

| Water Solubility | < 2 mg/L at 20 °C | PubChem |

| Log P (octanol-water) | 5.51 | PubChem |

| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20 °C | ECHEMI |

| Density | 2.0 g/cm³ at 20 °C | ECHEMI |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue in the active site of the enzyme. This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors, which results in paralysis and death of the insect.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of acetylcholinesterase and its inhibition by an organophosphate like this compound.

Caption: Catalytic cycle of acetylcholinesterase and its irreversible inhibition by this compound.

Conclusion

The synthesis of this compound is a well-established process in industrial organic chemistry, relying on the availability of key precursors. This guide provides a detailed framework for understanding this process, from the synthesis of the starting materials to the final esterification reaction. The provided experimental protocols, while generalized due to the proprietary nature of some industrial processes, offer a solid foundation for laboratory-scale synthesis and further research. The elucidation of its mechanism of action highlights the molecular basis of its insecticidal activity and provides a basis for the development of new and more selective pest control agents. It is imperative for researchers working with this compound to adhere to strict safety protocols due to its toxicity.

References

- 1. This compound | C8H8Cl2IO3PS | CID 28935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride - Google Patents [patents.google.com]

- 4. CN101830925A - Production process of O, O-dialkyl thiophosphoryl chloride - Google Patents [patents.google.com]

Iodofenphos CAS number and molecular formula

An In-Depth Technical Guide to Iodofenphos

Introduction

This compound is an organothiophosphate insecticide and acaricide.[1][2][3] It functions as a contact and stomach poison with a long-lasting residual effect.[1] Historically, it was utilized for controlling pests in stored products, public health applications, and on livestock to manage insects such as cockroaches, flies, fleas, and mosquitoes.[1] Chemically, it is classified as an organophosphate and an organothiophosphate insecticide. Due to its mechanism of action, it is a potent acetylcholinesterase inhibitor. The use of this compound is now considered obsolete in many regions.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for understanding its environmental fate, solubility, and interaction with biological systems.

| Property | Value | Reference(s) |

| CAS Registry Number | 18181-70-9 | |

| Molecular Formula | C₈H₈Cl₂IO₃PS | |

| IUPAC Name | O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate | |

| Molecular Weight | 413.00 g/mol | |

| Physical State | Pale yellow liquid or white crystalline solid, depending on purity. | |

| Melting Point | 72-73 °C | |

| Density | 2.0 g/cm³ at 20 °C | |

| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20 °C | |

| Water Solubility | <2 mg/L at 20 °C | |

| Solubility in Organics | Soluble in acetone (450 g/L), toluene (450 g/L), and dichloromethane (810 g/L). Slightly soluble in methanol and octan-1-ol. | |

| LogP (Octanol/Water) | 5.51 |

Synthesis and Manufacturing

This compound is produced synthetically through a targeted esterification process. The primary reaction involves the condensation of O,O-dimethylthiophosphoryl chloride with the sodium salt of 2,5-dichloro-4-iodophenol. This reaction is typically conducted in an organic solvent like benzene or dichloromethane under controlled temperature conditions to yield the final product.

Caption: Workflow for the chemical synthesis of this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, the primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

This compound, particularly its oxon metabolite, phosphorylates the serine hydroxyl group at the active site of AChE. This inactivation of the enzyme leads to an accumulation of ACh in the synapse. The excess ACh results in the continuous and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic), leading to neurotoxicity and ultimately the death of the target pest.

Caption: Signaling pathway showing AChE inhibition by this compound.

Toxicology

The acute toxicity of this compound has been evaluated in animal models. The following table summarizes key oral toxicity data.

| Species | Route | LD₅₀ Value | Reference(s) |

| Rat | Oral | 2330 mg/kg | |

| Mouse | Oral | 3000 mg/kg |

Metabolism and Environmental Degradation

When administered to rats, over 80% of an this compound dose was eliminated in the urine within 24 hours. The metabolism is extensive, with key metabolites including Iodofenoxon (the more toxic oxygen analog), desmethyl iodofenoxon, and various phosphoric and phosphorothioic acid derivatives.

In the environment, the primary degradation pathway involves the cleavage of the aryl ester bond, yielding 2,5-dichloro-4-iodophenol as the main degradation product.

References

An In-Depth Technical Guide to the Toxicological Profile and Safety of Iodofenphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodofenphos is an organophosphate insecticide that has been used for the control of various insect pests. As with all organophosphorus compounds, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This guide provides a comprehensive overview of the toxicological profile of this compound, compiling available data on its acute, subchronic, and chronic toxicity, as well as its metabolism, genotoxicity, carcinogenicity, and effects on reproduction and development. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate |

| CAS Number | 18181-70-9 |

| Molecular Formula | C₈H₈Cl₂IO₃PS |

| Molecular Weight | 413.00 g/mol |

| Physical State | Colorless crystals or pale yellow oil that solidifies |

| Melting Point | 72-73 °C |

| Water Solubility | <2 mg/L at 20 °C |

| Log Kow (Octanol-Water Partition Coefficient) | 5.51 |

Toxicological Profile

The toxicological data for this compound are summarized in the following sections and tables.

Acute Toxicity

This compound exhibits moderate to low acute toxicity depending on the route of exposure. The available quantitative data are presented in the table below.

| Species | Route of Exposure | Endpoint | Value | Reference |

| Rat | Oral | LD₅₀ | 2330 mg/kg | [1] |

| Mouse | Oral | LD₅₀ | 3000 mg/kg | [1] |

| Rat | Dermal | LD₅₀ | >2000 mg/kg | [2] |

| Rat | Inhalation (6 hours) | LC₅₀ | >246 mg/m³ | [2] |

Subchronic and Chronic Toxicity

Data from subchronic and chronic toxicity studies are limited. A 91-day feeding study in rats and dogs indicated that the primary effect was cholinesterase inhibition, with no gross organ changes observed[2].

| Species | Study Duration | Route of Exposure | NOAEL | Effects Observed at LOAEL | Reference |

| Rat | 90 days | Oral (dietary) | Not Available | Cholinesterase inhibition | |

| Dog | 90 days | Oral (dietary) | Not Available | Cholinesterase inhibition | |

| Rat | 2 years | Oral (dietary) | Data Not Available | Data Not Available | |

| Mouse | 78 weeks | Oral (dietary) | Data Not Available | No evidence of increased tumor incidence |

Reproductive and Developmental Toxicity

| Species | Study Type | Route of Exposure | Maternal NOAEL | Developmental NOAEL | Key Findings | Reference |

| Rat | Two-Generation Reproduction | Oral | Data Not Available | Data Not Available | Data Not Available | |

| Rabbit | Developmental Toxicity | Oral | Data Not Available | Data Not Available | No evidence of teratogenicity reported in general literature |

Genotoxicity

Comprehensive genotoxicity data for this compound is not available in the reviewed literature. Standard genotoxicity tests include the Ames test for bacterial reverse mutation and in vivo micronucleus assays.

| Test System | Assay Type | Metabolic Activation | Result | Reference |

| Salmonella typhimurium | Ames Test | With and Without | Data Not Available | |

| Mouse | In vivo Micronucleus Assay | N/A | Data Not Available |

Carcinogenicity

Carcinogenicity studies in rats and mice have reportedly shown no evidence of an increased incidence of tumors. However, specific dose levels and detailed histopathological findings are not available in the reviewed literature.

Metabolism and Pharmacokinetics

Studies in rats have shown that this compound is rapidly absorbed and eliminated, primarily through urine. Over 80% of an administered dose was eliminated within 24 hours. The major metabolites identified in rat urine include Iodofenoxon, desmethyl Iodofenoxon, mono- & di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.

Mechanism of Action: Cholinesterase Inhibition

As an organophosphate insecticide, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions.

Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synapse. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the nervous, muscular, and respiratory systems.

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. However, standard toxicity testing is generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key toxicological studies.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

The study involves dosing sequential groups of three animals of a single sex (usually females) with the test substance at one of a series of fixed dose levels. The outcome of the first group determines the dose for the next group. The observation period is typically 14 days, during which mortality, clinical signs of toxicity, and body weight changes are recorded.

Subchronic Oral Toxicity (Following OECD Guideline 408)

This 90-day study in rodents is designed to provide information on the potential health hazards arising from repeated exposure to a substance.

-

Test System: Typically, Wistar or Sprague-Dawley rats.

-

Group Size: At least 10 males and 10 females per dose group.

-

Dose Levels: A control group and at least three dose levels.

-

Administration: The test substance is administered daily, usually mixed in the diet or drinking water, or by gavage.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

-

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and on any tissues with gross lesions from all groups.

Two-Generation Reproductive Toxicity (Following OECD Guideline 416)

This study is designed to evaluate the effects of a substance on male and female reproductive performance and on the offspring.

-

Test System: Typically rats.

-

Generations: Two generations (P and F1) are studied, with the F1 generation producing the F2 generation.

-

Dose Levels: A control group and at least three dose levels.

-

Administration: Continuous administration in the diet or drinking water, or by gavage.

-

Endpoints: Mating, fertility, gestation length, litter size, pup viability, growth, and development are assessed. Reproductive organs are examined histopathologically.

Prenatal Developmental Toxicity (Following OECD Guideline 414)

This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus.

-

Test System: Usually rats and rabbits.

-

Dose Levels: A control group and at least three dose levels.

-

Administration: The test substance is administered daily during the period of organogenesis.

-

Endpoints: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid.

-

Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

-

Test System: Typically mice or rats.

-

Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is sampled.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Iodofenphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphorus insecticide, Iodofenphos. The document details its persistence in various environmental compartments, mobility, and the primary pathways of its breakdown, including hydrolysis, photolysis, and microbial degradation. Furthermore, it elucidates the metabolic pathways of this compound in mammalian and plant systems. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams generated using Graphviz illustrate signaling pathways and experimental workflows to facilitate a deeper understanding of the complex processes involved.

Environmental Persistence and Mobility

The environmental persistence of a pesticide is a critical factor in assessing its potential for long-term ecological impact. The mobility of a pesticide determines its potential to move from the application site and contaminate other environmental compartments, such as groundwater.

Persistence

The persistence of this compound is typically measured by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound varies significantly depending on the environmental matrix and conditions such as illumination and temperature.

In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 7 hours[1]. In aquatic environments, the degradation is more rapid under illuminated conditions, with a half-life of 0.4 days in rainwater exposed to artificial sunlight, compared to 1.9 days in the dark[1]. Soil persistence is considerably longer, with measured half-lives of 70.5 days in illuminated soil and 85.1 days in non-illuminated soil[1].

Mobility

The mobility of this compound in soil is largely governed by its sorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key indicator of this tendency. An estimated Koc of 24,000 suggests that this compound is immobile in soil[1]. This high Koc value indicates a strong adsorption to soil organic matter, which limits its potential for leaching into groundwater.

Bioconcentration

This compound has a high potential for bioconcentration in aquatic organisms. A measured bioconcentration factor (BCF) of 48,000 was reported in guppies, indicating a very high potential for accumulation in the fatty tissues of these organisms[1].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate of this compound.

Table 1: Half-life of this compound in Various Environmental Compartments

| Environmental Compartment | Condition | Half-life (t½) | Reference |

| Atmosphere (vapor phase) | Reaction with hydroxyl radicals | ~7 hours | |

| Rainwater | Illuminated (artificial sunlight) | 0.4 days | |

| Rainwater | Non-illuminated | 1.9 days | |

| Soil | Illuminated | 70.5 days | |

| Soil | Non-illuminated | 85.1 days |

Table 2: Soil Sorption and Bioconcentration of this compound

| Parameter | Value | Interpretation | Reference |

| Soil Organic Carbon Partition Coefficient (Koc) | ~24,000 | Immobile in soil | |

| Bioconcentration Factor (BCF) in Guppies | 48,000 | Very high bioconcentration potential |

Degradation Pathways

This compound degrades in the environment through a combination of abiotic and biotic processes. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation. The main initial degradation product in both soil and water is 2,5-dichloro-4-iodophenol, formed by the cleavage of the aryl ester bond.

Abiotic Degradation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of organophosphorus pesticides is significantly influenced by pH and temperature. This compound is relatively stable in neutral or weakly acidic or alkaline media but is unstable in concentrated acids and alkalies. The primary hydrolysis product is 2,5-dichloro-4-iodophenol and dimethyl phosphorothioic acid.

Photolysis is the decomposition of molecules by light. In the environment, this is primarily driven by sunlight. The photodecomposition of this compound has been studied in solution and on various surfaces. Irradiation in solvents like hexane and methanol leads to dehalogenation, oxidation, and cleavage of the P-O-aryl linkage, producing a number of photoproducts. The primary photolytic degradation product is also 2,5-dichloro-4-iodophenol.

Biotic Degradation

Microorganisms in soil and water play a crucial role in the degradation of many pesticides. While specific microorganisms that degrade this compound have not been extensively reported, the degradation of organophosphorus pesticides by soil microbes is a well-documented process. This degradation is often initiated by enzymes such as phosphotriesterases (PTEs) or organophosphate hydrolases (OPHs), which catalyze the hydrolysis of the P-O-aryl bond. This initial step detoxifies the compound, and the resulting metabolites can be further utilized by microorganisms as a source of carbon and phosphorus.

Metabolism in Organisms

Mammalian Metabolism (Rats)

Studies in rats have shown that this compound is rapidly metabolized and eliminated, with over 80% of an administered dose being excreted in the urine within 24 hours. The metabolism involves several key transformations. A major pathway is the oxidative desulfuration to its more toxic oxygen analog, Iodofenoxon. Other metabolic reactions include demethylation and cleavage of the P-O-aryl bond, leading to the formation of various metabolites, including desmethyl iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.

Plant Metabolism (Tomato)

In tomato plants, after injection of this compound into the stems, limited translocation into the leaves was observed. The primary metabolite detected in the leaves was the oxygen analog, Iodofenoxon. The parent compound, this compound, was the predominant form found in the stems. This suggests that plants can also perform the oxidative desulfuration of this compound.

References

An In-depth Technical Guide on the Historical Use of Iodofenphos in Public Hygiene and Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodofenphos, an organophosphate insecticide, was historically utilized in public hygiene and agricultural sectors for the control of a range of insect pests. As a non-systemic insecticide and acaricide, it functioned through contact and stomach action, providing residual control. Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target pest. Although now considered obsolete and no longer approved for use in many countries, a review of its historical applications, efficacy, and toxicological profile provides valuable insights for the development of new pest control agents and for understanding the long-term environmental impact of organophosphate insecticides.

Data Presentation: Efficacy and Toxicity

The following tables summarize available quantitative data on the efficacy of this compound against various pests and its toxicological profile.

Table 1: Efficacy of this compound against Public Health and Stored-Product Pests

| Target Pest | Formulation | Application Rate/Concentration | Efficacy | Study Reference |

| Musca domestica (Housefly) | Alfacron 10 WP | Not Specified | 100% mortality after 20 minutes of exposure | (Hafez, 1992)[1] |

| Stored Grain Pests | 5% Dust | Not Specified in Abstract | Effective with residual toxicity | (Srivastava & Singh, 1971)[2] |

Note: Detailed quantitative data from original field and laboratory studies on this compound are limited in publicly accessible literature.

Table 2: Toxicological Data for this compound

| Organism | Test Type | Value | Units | Study Reference |

| Rat (oral) | LD₅₀ | 2100 | mg/kg | Not Specified |

| Honeybee (Apis mellifera) | Contact acute LD₅₀ | Data not available | µ g/bee | (University of Hertfordshire AERU, 2025)[3] |

| Fish | Acute ecotoxicity | High | - | (University of Hertfordshire AERU, 2025)[3] |

| Daphnia magna | Acute ecotoxicity | High | - | (University of Hertfordshire AERU, 2025)[3] |

Signaling Pathways

The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE) in the nervous system. Beyond this primary target, exposure to organophosphates has been shown to induce downstream cellular stress responses, including the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can lead to apoptosis (programmed cell death) and oxidative stress.

Experimental Protocols

Efficacy Testing of this compound against Adult Insects (e.g., Musca domestica)

This protocol outlines a typical laboratory bioassay to determine the contact efficacy of an insecticide formulation.

Residue Analysis of this compound in Agricultural Commodities (e.g., Grain)

This protocol describes a general workflow for the quantitative analysis of pesticide residues in a food matrix using Gas Chromatography (GC).

In Vitro Acetylcholinesterase Inhibition Assay

This protocol details a common method to determine the inhibitory effect of a compound on AChE activity.

Conclusion

This compound served as a broad-spectrum organophosphate insecticide with applications in public health, stored product protection, and veterinary medicine. Its efficacy stemmed from the irreversible inhibition of acetylcholinesterase, a well-understood mechanism of action for this class of compounds. While detailed quantitative data from its historical use is not extensively available in modern databases, the principles of its application and the methods for its evaluation and analysis are well-established. The study of such obsolete compounds remains relevant for understanding the evolution of insecticide resistance, the long-term environmental consequences of pesticide use, and for providing a basis for the development of safer and more effective pest control strategies. The signaling pathways and experimental workflows presented here offer a foundational understanding for researchers in these fields.

References

- 1. Evaluation of insecticidal efficiency of certain new selective formulations against Musca domestica (L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of conventional insecticides in stored product insect management in India | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]

- 3. This compound [sitem.herts.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Iodofenphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Iodofenphos, an organothiophosphate insecticide. The information is curated to support research, development, and safety assessments. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.

Core Physical and Chemical Properties

This compound presents as a pale yellow liquid or white crystalline solid.[1][2][3] It possesses a mild odor.[1][4] The stability of this compound is notable in neutral to weakly acidic or alkaline environments; however, it is unstable in the presence of concentrated acids and alkalis.

Quantitative Data Summary

The following tables summarize the key physical and chemical parameters of this compound.

| Property | Value |

| Molecular Formula | C₈H₈Cl₂IO₃PS |

| Molecular Weight | 413.00 g/mol |

| CAS Number | 18181-70-9 |

| Physical Description | Pale yellow liquid or white solid |

| Melting Point | 72-76 °C |

| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20-25 °C (0.11 mPa at 20°C) |

| Density | 1.87 - 2.0 g/cm³ at 20 °C |

| Log P (Octanol/Water) | 5.51 |

| Solubility | Value at 20 °C |

| Water | <2 mg/L (practically insoluble) |

| Acetone | 450 g/L |

| Toluene | 450 g/L |

| Dichloromethane | 810 g/L |

| Methanol | 30 g/L |

| Octan-1-ol | 30 g/L |

| Xylene | Soluble |

| Alcohol | Slightly soluble |

Experimental Protocols

Detailed experimental protocols for the determination of the above-listed physical and chemical properties are not extensively available in the public domain. However, standard methodologies such as those outlined by the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency) are typically employed for regulatory submissions.

For instance, the octanol-water partition coefficient (Log P) , a critical parameter for predicting environmental fate and bioaccumulation, is often determined using the shake-flask method or High-Performance Liquid Chromatography (HPLC) . The shake-flask method involves dissolving the substance in a mixture of n-octanol and water and then measuring its concentration in each phase after equilibrium is reached. The HPLC method estimates the Log P based on the retention time of the substance on a column with a nonpolar stationary phase. Given the high Log P value of this compound (5.51), which indicates high lipophilicity, the slow-stirring method would be a more suitable alternative to the shake-flask method to avoid the formation of microdroplets that can lead to inaccurate results.

Solubility is typically determined by methods such as the flask method , where an excess of the substance is equilibrated with the solvent at a constant temperature, followed by the determination of the concentration of the substance in the saturated solution.

The vapor pressure of a substance with a low volatility like this compound is commonly measured using techniques such as gas saturation (effusion) or vapor pressure balance .

Metabolic Pathway and Degradation

This compound, as an organophosphate insecticide, functions by inhibiting acetylcholinesterase. Its metabolism and environmental degradation are critical for understanding its toxicological profile and environmental impact. In biological systems and the environment, this compound undergoes degradation primarily through the cleavage of the aryl ester bond. This process is influenced by both abiotic and biotic factors.

The primary metabolite identified is 2,5-dichloro-4-iodophenol. In rats, over 80% of an administered dose of this compound is eliminated in the urine within 24 hours. Urinary metabolites, in addition to the main degradation product, include Iodofenoxon, desmethyl Iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.

Below is a diagram illustrating the metabolic breakdown of this compound.

Caption: Metabolic pathway of this compound.

Synthesis Workflow

The commercial production of this compound involves a targeted esterification process. The synthesis starts with O,O-dimethylthiophosphoryl chloride, which reacts with the sodium salt of 2,5-dichloro-4-iodophenol. This reaction is typically carried out in an organic solvent. The thiophosphoryl chloride acts as the electrophile, forming a phosphorothioate ester bond with the phenolate. The final product is then purified.

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

References

Absorption, distribution, metabolism, and excretion (ADME) of Iodofenphos in mammals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of the organothiophosphate insecticide, Iodofenphos, in mammalian systems. While extensive quantitative data and detailed experimental protocols specific to this compound are limited in publicly available literature, this document synthesizes the existing knowledge, drawing from available data on this compound and analogous organophosphorus compounds to present a coherent picture of its pharmacokinetic profile.

Executive Summary

This compound is readily absorbed in mammals and undergoes rapid metabolism and excretion. The primary route of elimination is through the urine, with the majority of a dose being cleared from the body within 24 hours. Metabolism is extensive, involving cleavage of the phosphate ester bond and modifications to the aromatic ring, resulting in a range of metabolites that are then excreted. Due to the limited availability of specific quantitative data, this guide provides a qualitative and semi-quantitative summary based on the available scientific literature.

Absorption

Distribution

Once absorbed, this compound is distributed throughout the body. Specific quantitative data on tissue distribution is scarce. However, based on the lipophilic nature of many organophosphate pesticides, it is anticipated that this compound may distribute into various tissues.

Metabolism

The biotransformation of this compound is a critical determinant of its toxicity and elimination. Metabolism primarily occurs in the liver and involves several key enzymatic reactions. The known and predicted metabolites of this compound in mammals are listed in Table 1. The metabolic pathway involves both activation and detoxification steps.

Table 1: Identified and Predicted Metabolites of this compound in Mammals

| Metabolite Name | Chemical Structure | Notes |

| Iodofenoxon | O,O-Dimethyl O-(2,5-dichloro-4-iodophenyl) phosphate | Oxygen analog of this compound, potentially more toxic. |

| Desmethyl Iodofenoxon | O-Methyl O-(2,5-dichloro-4-iodophenyl) phosphate | Result of O-demethylation of Iodofenoxon. |

| 4-Iodophenol | 4-Iodo-2,5-dichlorophenol | Product of the cleavage of the P-O-aryl bond. |

| Dimethyl phosphorothioic acid | (CH₃O)₂P(S)OH | Result of the cleavage of the P-O-aryl bond from the parent compound. |

| Dimethyl phosphoric acid | (CH₃O)₂P(O)OH | Result of the cleavage of the P-O-aryl bond from Iodofenoxon. |

| Mono-methyl phosphoric acid | CH₃O-P(O)(OH)₂ | Further dealkylation product. |

| Phosphoric acid | H₃PO₄ | Final inorganic phosphate product. |

Metabolic Pathway of this compound

The metabolic pathway of this compound is believed to follow a course typical for organothiophosphate insecticides. The initial and most critical step is the oxidative desulfuration of the P=S bond to a P=O bond, converting this compound to its more potent cholinesterase-inhibiting oxygen analog, Iodofenoxon. This is followed by hydrolysis of the phosphate ester linkage and dealkylation.

Caption: Generalized metabolic pathway of this compound in mammals.

Excretion

This compound and its metabolites are rapidly eliminated from the body. Studies in rats have shown that over 80% of an administered dose is excreted in the urine within 24 hours.[1] Another study using radiolabeled (³²P) this compound found that 92% of the radioactivity was eliminated by rats within 24 hours after an oral dose, with over 98% of the urinary radioactivity being in the form of metabolites.[1] A trace amount of the active metabolite, Iodofenoxon, has been detected in the urine.[1]

Table 2: Excretion of this compound in Rats (Qualitative Summary)

| Route of Excretion | Percentage of Dose | Timeframe | Form | Reference |

| Urine | >80% | 24 hours | Primarily Metabolites | [1] |

| Urine | 92% (of ³²P label) | 24 hours | >98% Metabolites | [1] |

Experimental Protocols

Detailed experimental protocols for the ADME studies of this compound are not extensively reported in the available literature. However, a general methodology for conducting such a study in a mammalian model like the rat can be outlined based on standard practices for pesticide pharmacokinetic studies.

General Protocol for an Oral ADME Study of this compound in Rats

-

Test Substance: Radiolabeled ([¹⁴C] or [³²P]) this compound to facilitate tracking and quantification.

-

Animal Model: Male and female Sprague-Dawley or Wistar rats, typically 8-10 weeks old.

-

Dosing: A single oral gavage dose of the radiolabeled this compound in a suitable vehicle (e.g., corn oil). Multiple dose groups (low, mid, high) are often included.

-

Housing: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.

-

Sample Collection:

-

Urine and Feces: Collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

-

Blood: Serial blood samples are collected via tail vein or other appropriate methods at various time points to determine the pharmacokinetic profile in plasma.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, etc.) are collected to determine the extent of distribution.

-

-

Sample Analysis:

-

Radioactivity Measurement: Total radioactivity in urine, feces (homogenized), and tissues is quantified using liquid scintillation counting (LSC).

-

Metabolite Profiling: Urine and plasma samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and Mass Spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data. The percentage of the administered dose excreted via urine and feces is determined. The relative abundance of each metabolite is quantified.

Caption: A generalized experimental workflow for an ADME study of this compound.

Conclusion

This compound is an organothiophosphate insecticide that is readily absorbed, extensively metabolized, and rapidly excreted in mammals. The primary route of elimination is via the urine, with the vast majority of the compound being cleared within 24 hours as various metabolites. While the qualitative aspects of this compound ADME are reasonably understood, there is a significant lack of publicly available, in-depth quantitative data. Future research should focus on conducting comprehensive ADME studies with modern analytical techniques to provide precise quantitative data on absorption rates, tissue distribution, metabolite profiles, and excretion kinetics. Such data is essential for a more accurate risk assessment for this compound.

References

Key Metabolites of Iodofenphos: A Technical Guide to its Environmental Fate and Biological Transformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodofenphos, an organothiophosphate insecticide, has been utilized in agricultural and veterinary applications. Understanding its metabolic fate in both environmental and biological systems is crucial for assessing its toxicological profile and environmental impact. This technical guide provides an in-depth overview of the key metabolites of this compound, presenting quantitative data, detailed experimental protocols for their analysis, and visual representations of its metabolic pathways.

I. Key Metabolites and Quantitative Data

The biotransformation of this compound leads to the formation of several metabolites, which vary depending on the system (environmental or biological). The primary routes of metabolism involve oxidation, hydrolysis, and conjugation.

Environmental Metabolites

In environmental systems such as soil and water, the principal degradation pathway for this compound is the cleavage of the phosphate ester bond, leading to the formation of a key phenolic metabolite.

| Environmental Matrix | Key Metabolite | Half-life of this compound | Reference |

| Illuminated Soil | 2,5-dichloro-4-iodophenol | 70.5 days | [1] |

| Non-illuminated Soil | 2,5-dichloro-4-iodophenol | 85.1 days | [1] |

| Illuminated Rainwater | 2,5-dichloro-4-iodophenol | 0.4 days | [1] |

| Non-illuminated Rainwater | 2,5-dichloro-4-iodophenol | 1.9 days | [1] |

Biological Metabolites

| Biological Matrix | Organism | Key Metabolites Identified | Notes | Reference |

| Urine | Rat | Iodofenoxon | Trace amounts of the more toxic oxygen analog. | |

| Desmethyl Iodofenoxon | Result of O-demethylation. | |||

| Mono- & Di-methyl phosphoric acid | Products of hydrolysis. | |||

| Phosphoric acid | Final hydrolysis product. | |||

| Dimethyl phosphorothioic acid | Result of cleavage of the P-O-aryl bond. | |||

| Urine | Goat | 4-iodophenol | A phenolic metabolite. |

II. Metabolic Pathways

The metabolism of this compound can be broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion.

Phase I Metabolic Pathway of this compound

Phase I metabolism of this compound is initiated by oxidative desulfuration, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form the more potent acetylcholinesterase inhibitor, Iodofenoxon. This is followed by hydrolysis and dealkylation reactions.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Iodofenphos in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the organophosphorus pesticide Iodofenphos in soil and water matrices. The protocols are based on established analytical techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors.

General Workflow for this compound Analysis

The analysis of this compound in environmental samples typically follows a multi-step process, beginning with sample collection and preparation, followed by extraction of the analyte from the matrix, a clean-up step to remove interfering substances, and finally, instrumental analysis for detection and quantification.

Figure 1: General workflow for the analysis of this compound in soil and water samples.

Analytical Methods for this compound in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues from soil samples.[1][2][3]

Protocol 1: QuEChERS Extraction and GC-MS/MS Analysis of this compound in Soil

This protocol details the extraction of this compound from soil using the QuEChERS method followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation:

-

Air-dry the soil sample at room temperature, pulverize it, and pass it through a 2 mm sieve to ensure homogeneity.[4]

-

For moist soil (≥70% water content), weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[1]

2. Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube containing the soil sample.

-

Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide.

-

Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium acetate) to the tube.

-

Immediately shake the tube for another minute to induce phase separation.

-

Centrifuge the sample at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

The resulting supernatant is ready for GC-MS/MS analysis.

4. GC-MS/MS Instrumental Analysis:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.

-

Inlet: Temperature-programmed multimode inlet.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp to 180°C at 40°C/min.

-

Ramp to 300°C at 10°C/min, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS/MS System: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound should be optimized. A retention time for this compound has been observed at approximately 11.479 minutes under certain conditions.

Quantitative Data for this compound in Soil

The following table summarizes typical performance data for the analysis of organophosphorus pesticides, including this compound, in soil using GC-based methods.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 0.1 - 10.4 µg/kg | Soil | GC-NPD | |

| Limit of Quantification (LOQ) | 0.004 - 500 ng/mL | Lemon (as a complex matrix) | GC-MS/MS | |

| Recovery | 70% - 120% | Soil | GC/Q-TOF | |

| Relative Standard Deviation (RSD) | < 15% | Soil | GC/Q-TOF |

Analytical Methods for this compound in Water

Solid-Phase Extraction (SPE) is a common and efficient technique for the extraction and pre-concentration of organophosphorus pesticides from water samples.

Protocol 2: Solid-Phase Extraction (SPE) and GC-NPD Analysis of this compound in Water

This protocol describes the extraction of this compound from water using SPE followed by analysis with Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD).

1. Sample Preparation:

-

Collect water samples in glass containers.

-

If the sample is not to be extracted within 48 hours, adjust the pH to a range of 6.0 to 8.0.

-

For drinking water, take a 500 mL sample and add 5 g of NaCl to improve extraction efficiency.

2. Solid-Phase Extraction (SPE):

-

SPE Cartridge: Use a C18 or a polymeric reversed-phase sorbent cartridge.

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

Drying: After loading, dry the cartridge under vacuum for about 10 minutes.

-

Elution: Elute the trapped analytes from the cartridge with a suitable solvent, such as ethyl acetate or a mixture of acetone and dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-NPD Instrumental Analysis:

-

GC System: Thermo Scientific TRACE 1300 Series Gas Chromatograph or equivalent.

-

Column: A low to mid-polarity column suitable for pesticide analysis.

-

Injector: Split/splitless injector.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp to 200°C at 20°C/min.

-

Ramp to 280°C at 10°C/min, hold for 5 min.

-

-

Carrier Gas: Nitrogen or Helium.

-

Detector: Nitrogen-Phosphorus Detector (NPD).

Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

While GC is more common for organophosphorus pesticide analysis, HPLC can also be utilized.

1. Sample Preparation (Liquid-Liquid Extraction):

-

Take 100 mL of the water sample in a separatory funnel.

-

Extract the sample three times with 60 mL portions of dichloromethane.

-

Combine the organic extracts and evaporate to dryness.

-

Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

2. HPLC-UV Instrumental Analysis:

-

HPLC System: A system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength for this compound (e.g., 219 nm for some organophosphates).

Quantitative Data for this compound in Water

The following table presents typical performance data for the analysis of organophosphorus pesticides in water.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 0.005 - 0.05 µg/L | Surface Water | GC-MS | |

| Limit of Quantification (LOQ) | 0.012 - 0.048 µg/L | Surface Water | GC-MS | |

| Recovery | 83% - 100% | Drinking Water | GC-NPD | |

| Relative Standard Deviation (RSD) | 2.4% - 8.7% | Drinking Water | GC-NPD | |

| LOD (HPLC) | 0.1 ppb | Groundwater | HPLC-UV | |

| LOQ (HPLC) | 0.4 ppb | Groundwater | HPLC-UV |

Quality Control and Method Validation

For reliable and accurate results, it is crucial to implement a robust quality control and method validation program. This should include:

-

Method Blanks: To check for contamination during the analytical process.

-

Spiked Samples (Matrix Spikes): To assess the method's accuracy and recovery in the specific matrix.

-

Replicate Samples: To evaluate the precision of the method.

-

Calibration Standards: To create a calibration curve for the quantification of the analyte.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination: To establish the sensitivity of the method. The LOD is often defined as 3 times the signal-to-noise ratio, while the LOQ is 10 times the signal-to-noise ratio.

References

Application Note: High-Throughput Analysis of Iodofenphos Residues in Food Matrices by Gas Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodofenphos is an organophosphate insecticide and acaricide used to control a variety of pests on crops and livestock. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues to ensure food safety and compliance with regulations. Gas chromatography (GC) coupled with various detectors is a powerful and widely used technique for the determination of this compound residues. This application note provides a detailed overview of GC-based methods for the analysis of this compound in food matrices, including a comprehensive experimental protocol and a summary of quantitative performance data.

Analytical Approach

The analysis of this compound residues typically involves a multi-step process encompassing sample preparation, chromatographic separation, and detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for sample preparation due to its simplicity, high throughput, and effectiveness in extracting a broad range of pesticides from diverse food matrices.[1][2][3] Following extraction and cleanup, gas chromatography is employed for the separation of this compound from matrix components. Detection is commonly achieved using selective detectors such as mass spectrometry (MS), tandem mass spectrometry (MS/MS), or electron capture detectors (ECD).[4][5] GC-MS/MS, in particular, offers high selectivity and sensitivity, minimizing matrix interference and providing confident identification and quantification of the analyte.

Quantitative Data Summary

The performance of GC methods for this compound analysis can vary depending on the sample matrix, instrumentation, and specific protocol employed. The following table summarizes representative quantitative data from various studies.

| Matrix | Sample Preparation | GC Column | Detector | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Linearity (r²) |

| Fruits & Vegetables | QuEChERS | HP-5ms Ultra Inert | GC-MS/MS | - | 2 | - | >0.99 |

| Olive Oil | Acetonitrile Extraction, SPE Cleanup | - | GC-MS/MS | - | 50 | 70-120 | >0.99 |

| Wheat Flour, Strawberry, Leek | QuEChERS | - | GC-MS/MS | - | 10 | 70-120 | - |